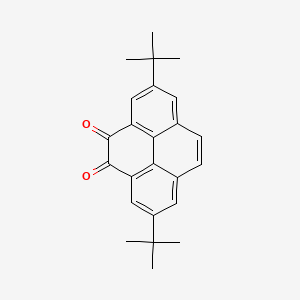

2,7-Di-tert-butyl-4,5-pyrenedione

Overview

Description

2,7-Di-tert-butyl-4,5-pyrenedione is a chemical compound that belongs to the family of pyrenediones. It is a yellow crystalline substance that is commonly used in scientific research. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Photophysical Properties

Synthesis and Electrochemical Properties : A study by Ji et al. (2018) detailed the efficient direct functionalization of pyrene at the 4,9-positions, producing compounds with significant photophysical and electrochemical properties. This research showcased the potential of 2,7-Di-tert-butyl-4,5-pyrenedione derivatives for applications in organic electronics and photonics due to their moderate fluorescence quantum yields and radiative decay rates (Ji et al., 2018).

Heterocyclic Polymer Synthesis

Network Polymers and Dielectric Spectra Analysis : Abdel-Razik and Mahmoud (2012) synthesized novel network polymers via oxidation and condensation reactions involving 2,7-di-tert-butylpyrene, leading to materials with intriguing dielectric properties. These polymers exhibited potential for high-performance applications in electronics due to their low dielectric constants and high thermal stability (Abdel-Razik & Mahmoud, 2012).

Photochromic Applications

Photochromic Circular Dichroism : Sawada et al. (2015) investigated the photochromic properties of 2,7-Di-tert-butyl-10b,10c-dimethyl-pyrazino[2,3-e]dihydropyrene, demonstrating its potential in molecular devices. The study highlighted the reversible changes in circular dichroism upon light exposure, suggesting applications in optical data storage and molecular switches (Sawada et al., 2015).

Organic Light-Emitting Diodes (OLEDs)

Pure-Blue Fluorescent Monomers : Hu et al. (2010) developed pyrene-based monomers, including 2,7-di-tert-butyl derivatives, that exhibit pure-blue fluorescence suitable for use in OLEDs. The synthesis and characterization of these materials indicated their promising role in improving the performance and color purity of OLED displays (Hu et al., 2010).

Radical Chemistry and Magnetic Properties

N-tert-Butoxy-1-aminopyrenyl Radicals : The study by Miura et al. (2002) focused on the isolation and characterization of N-tert-butoxy-1-aminopyrenyl radicals derived from 2,7-di-tert-butylpyrene. These findings contribute to a deeper understanding of radical chemistry and its implications for magnetic materials and quantum computing (Miura et al., 2002).

properties

IUPAC Name |

2,7-ditert-butylpyrene-4,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O2/c1-23(2,3)15-9-13-7-8-14-10-16(24(4,5)6)12-18-20(14)19(13)17(11-15)21(25)22(18)26/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVLJPPUHAYYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

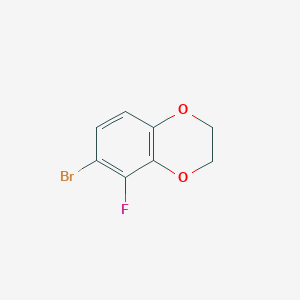

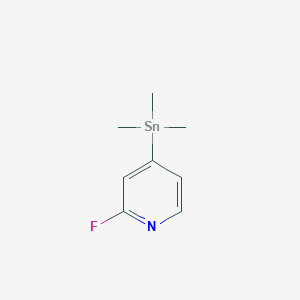

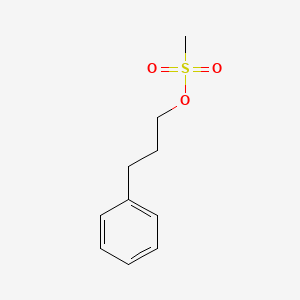

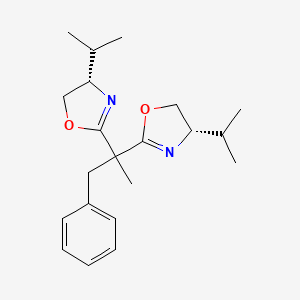

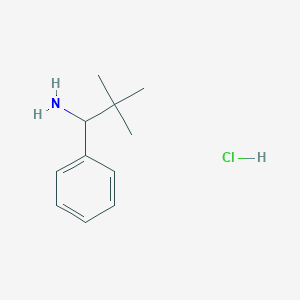

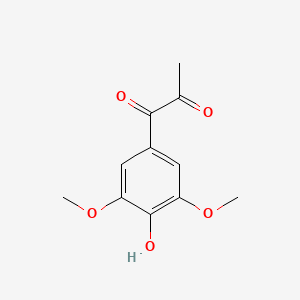

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-Chloro-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B3330383.png)